N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)glycine
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Overview
Description
N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)glycine is a compound that features a tetrazole ring, a sulfur atom, and a glycine moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The tetrazole ring is a nitrogen-rich heterocycle that exhibits unique chemical properties, making it a valuable component in many chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)glycine typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with glycine. . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)glycine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The phenyl group and the tetrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted tetrazole derivatives. These products have various applications in medicinal chemistry and material science .
Scientific Research Applications
N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)glycine has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Mechanism of Action
The mechanism of action of N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)glycine involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. The sulfur atom can form strong interactions with metal ions, making it a valuable ligand in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: A precursor to N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)glycine, known for its use in the synthesis of various organic compounds.
Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents, used in medicinal chemistry and material science.
Uniqueness
This compound is unique due to its combination of a tetrazole ring, a sulfur atom, and a glycine moiety. This combination imparts distinct chemical properties and biological activities, making it a versatile compound in various applications .
Properties
CAS No. |
133506-45-3 |
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Molecular Formula |
C11H11N5O3S |
Molecular Weight |
293.30 g/mol |
IUPAC Name |
2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]acetic acid |
InChI |
InChI=1S/C11H11N5O3S/c17-9(12-6-10(18)19)7-20-11-13-14-15-16(11)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,17)(H,18,19) |
InChI Key |
JFWAUHPDWGYCOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NCC(=O)O |
Origin of Product |
United States |
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